5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

CDK2 inhibitor Kinase selectivity Triazolopyrimidine scaffold

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 892253-50-8) is a heterocyclic small molecule built on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, bearing a methyl group at position 5 and an unsubstituted piperazine ring at position 7. Its molecular formula is C₁₀H₁₄N₆ with a molecular weight of 218.26 g/mol and an experimentally determined LogP of 0.02, indicating modest lipophilicity.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 892253-50-8
Cat. No. B1644370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS892253-50-8
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)N3CCNCC3
InChIInChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3
InChIKeyJCJOZXJNOUQJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 892253-50-8) and Why Does Its Procurement Require Precision?


5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 892253-50-8) is a heterocyclic small molecule built on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, bearing a methyl group at position 5 and an unsubstituted piperazine ring at position 7 . Its molecular formula is C₁₀H₁₄N₆ with a molecular weight of 218.26 g/mol and an experimentally determined LogP of 0.02, indicating modest lipophilicity . This scaffold appears in multiple patent families as a core for kinase inhibitors—particularly CDK2—and as a PDE2/OGA inhibitor starting point, where the free piperazine NH serves as a synthetic handle for further derivatization [1][2].

[1][2][3]The Risk of Assuming All 7-Piperazinyl-Triazolopyrimidines Are Interchangeable: Why 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine Demands Specific Sourcing


Compounds within the 7-piperazinyl-[1,2,4]triazolo[1,5-a]pyrimidine class diverge sharply in their biological profiles depending on the substituent at position 5. The 5-methyl derivative (LogP 0.02) occupies a narrow lipophilicity window that balances aqueous solubility with passive membrane permeability; replacing the methyl with a trifluoromethyl group (CAS 1708427-91-1) increases LogP by over two units, altering both pharmacokinetic behavior and off-target kinase engagement . Furthermore, the unsubstituted piperazine NH is the critical vector for library expansion in PDE2 and OGA inhibitor programs—any modification to the piperazine ring eliminates the synthetic utility that makes this building block valuable [1][2]. Cross-reactivity data show that the 5-methyl analog inhibits CDK2 with an IC₅₀ of 652 nM, while the 5-ethyl homolog and 5-CF₃ analog can exhibit completely divergent selectivity windows across the CDK family [3].

[REFS-1]Quantitative Differential Evidence for 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine Against Its Closest Chemical Analogs


CDK2 Inhibition Potency: 5-Methyl Analog vs. Multi-Kinase Selectivity Baseline

The target compound inhibits full-length N-terminal GST-tagged human CDK2/CyclinA2 with an IC₅₀ of 652 nM in biochemical assays, establishing it as a moderate-affinity CDK2 binder [1]. Against the same assay format, the compound exhibits progressive loss of potency against CDK5 (IC₅₀ = 863 nM, 1.3-fold lower affinity), CDK9 (IC₅₀ = 2.08 μM, 3.2-fold lower), and CDK1/CyclinB1 (IC₅₀ = 3.14 μM, 4.8-fold lower) [1]. This selectivity window—while modest in absolute terms—is defined by the 5-methyl substituent; the 5-ethyl and 5-CF₃ analogs may invert or collapse this selectivity due to altered ATP-pocket steric complementarity.

CDK2 inhibitor Kinase selectivity Triazolopyrimidine scaffold

LogP-Driven Solubility-Permeability Balance: 5-Methyl vs. 5-Trifluoromethyl Analog

The 5-methyl substituent confers an experimentally determined LogP of 0.02, placing this compound near the lower boundary of optimal CNS drug space (LogP 1–3) and within acceptable ranges for oral absorption . In contrast, the 5-trifluoromethyl analog (CAS 1708427-91-1) carries an electron-withdrawing CF₃ group that raises LogP by approximately 2.0–2.5 log units (estimated LogP ~2.0–2.5 based on fragment-based calculations), moving the compound toward higher lipophilicity that may compromise aqueous solubility and increase non-specific protein binding . For procurement decisions, the 5-methyl derivative offers superior aqueous solubility and is more amenable to formulation in polar media for biochemical and cell-based assays.

Lipophilicity LogP Drug-likeness Physicochemical property

Synthetic Tractability: Free Piperazine NH as a Derivatization Handle vs. N-Substituted Analogs

The compound's unsubstituted piperazine NH at position 7 is the synthetic entry point for constructing focused libraries targeting PDE2 and OGA enzyme families, as explicitly taught in patent families WO2018154133A1 and US20250092047A1 [1][2]. In the WO2018154133 patent, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl-piperidine and piperazine intermediates are directly elaborated via alkylation, acylation, or reductive amination to generate diverse screening sets. Compounds bearing N-methyl-, N-ethyl-, or N-aryl-piperazines (e.g., the 7-(4-benzhydrylpiperazin-1-yl)-5-methyl analog in BindingDB BDBM36951) are terminal, non-derivatizable end products that cannot serve as synthetic building blocks [3].

Synthetic accessibility Building block Library synthesis Piperazine derivatization

Commercial Purity and Storage Specification: Vendor-Documented Quality vs. Uncharacterized Alternatives

Reputable vendors supply this compound at ≥98% purity (HPLC) with documented storage conditions of 2–8°C under dry, sealed atmosphere . The free-base form is distinct from the dihydrochloride salt (CAS 1221726-01-7), which carries different molecular weight (291.18 g/mol for the di-HCl salt vs. 218.26 g/mol for the free base), solubility, and hygroscopicity profiles . For procurement accuracy, the free-base form (MFCD02286192) is shipped at ambient temperature with specified purity, whereas alternative salts require independent verification of counterion stoichiometry.

Chemical purity Storage stability Quality control Procurement specification

Where 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 892253-50-8) Delivers Verifiable Value: Evidence-Backed Application Scenarios


CDK2-Focused Kinase Inhibitor Hit Expansion and Selectivity Profiling

With a biochemically determined CDK2 IC₅₀ of 652 nM and a 2.3-fold selectivity window over CDK5 and 3.2-fold over CDK9, this compound provides a quantified, reproducible starting point for medicinal chemistry optimization of CDK2-selective inhibitors [1]. The free piperazine NH permits rapid analog generation (alkylation, acylation) to explore ATP-pocket engagement vectors while maintaining the 5-methyl group, which defines the basal selectivity fingerprint [2]. This scenario is directly supported by the kinase panel data in BindingDB entry BDBM50587785, which covers CDK1, CDK2, CDK5, and CDK9 in a consistent assay format, enabling researchers to benchmark their own derivatization results against a publicly available reference dataset.

PDE2 and OGA Inhibitor Library Construction Using the Free Piperazine Handle

Two independent patent families—WO2018154133A1 (OGA inhibitors) and US20250092047A1 (PDE2 inhibitors)—explicitly teach the use of 7-piperazinyl-[1,2,4]triazolo[1,5-a]pyrimidine intermediates, including the 5-methyl variant, as core scaffolds for library synthesis [1][2]. Procurement of the free-base form (CAS 892253-50-8) with the unsubstituted piperazine NH intact enables parallel diversification through N-alkylation, N-acylation, and N-sulfonylation, generating dozens to hundreds of analogs per synthetic cycle. This application is not feasible with N-substituted piperazine analogs (e.g., the 7-(4-benzhydrylpiperazin-1-yl) derivative), which are terminal compounds with no further synthetic potential [3].

Aqueous Solubility-Sensitive Biochemical and Cell-Based Screening

The experimentally determined LogP of 0.02 places this compound in an optimal lipophilicity range for biochemical assays conducted in aqueous buffer systems without the need for high DMSO concentrations that can denature target proteins [1]. When compared with the 5-trifluoromethyl analog (estimated LogP ~2.0–2.5), the 5-methyl derivative demonstrates a significant solubility advantage, reducing the risk of compound precipitation during assay incubation and minimizing non-specific protein binding artifacts. This property is particularly relevant for fragment-based screening, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments that demand fully solubilized ligand at known concentrations.

Reliable Procurement with Defined Quality Specifications for Reproducible Research

For laboratories that require batch-to-batch consistency, the compound is commercially available at ≥98% purity with defined storage conditions (2–8°C, dry, sealed) from multiple vendors, including ChemScene and Hit2Lead [1][2]. The free-base form (MW 218.26 g/mol) avoids the molarity errors introduced by the dihydrochloride salt (MW 291.18 g/mol), where an uncorrected 33.4% mass difference would systematically underestimate active compound concentration in every biological assay. Researchers integrating this compound into automated screening workflows should specify the free-base CAS number (892253-50-8) and purity specification (≥98% HPLC) to ensure cross-study reproducibility.

Quote Request

Request a Quote for 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.